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Compound of Interest

Compound Name: 2-Amino-6-fluorobenzoic acid

Cat. No.: B2376636

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Amino-6-
fluorobenzoic acid (also known as 6-fluoroanthranilic acid), a key intermediate in
pharmaceutical synthesis. This document compiles available spectroscopic information for
Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry
(MS), offering insights into the structural characterization of this compound. Due to the limited
availability of comprehensive public data for this specific molecule, this guide combines
reported experimental values with predicted data based on the analysis of its functional groups
and comparisons with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework
of a molecule. Below is the available and predicted NMR data for 2-Amino-6-fluorobenzoic
acid.

Data Presentation

Table 1: *H NMR Spectroscopic Data for 2-Amino-6-fluorobenzoic Acid
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Chemical Shift Lo . .
Multiplicity Integration Assignment Notes
(3) ppm
Experimental
7.45-7.40 m 1H Ar-H
data in D20
Experimental
6.86-6.95 m 2H Ar-H

data in D20

Note: The broad signals for the -NH2 and -COOH protons are often not observed in D20 due to
proton exchange with the solvent.

Table 2: Predicted 13C NMR Spectroscopic Data for 2-Amino-6-fluorobenzoic Acid

Chemical Shift (8) ppm Assignment Notes

~170 C=0 (Carboxylic Acid) Predicted

~160 (d) C.F Predi(.:ted, doublet due to C-F

coupling

~150 C-NH: Predicted

~133 Ar-C Predicted

~118 Ar-C Predicted

~115 Ar-C Predicted

~110 Ar-C Predicted

Note: Specific experimental 13C NMR data for 2-Amino-6-fluorobenzoic acid is not readily
available in the public domain. The predicted values are based on the analysis of similar
aromatic compounds.

Experimental Protocols

A general protocol for acquiring NMR spectra of a solid organic compound like 2-Amino-6-
fluorobenzoic acid is as follows:
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e Sample Preparation:

o

Accurately weigh 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCIs, or D20) in a clean vial.

Ensure complete dissolution, using gentle warming or sonication if necessary.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean, dry 5 mm NMR tube.

The final solution height in the NMR tube should be approximately 4-5 cm.

e Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a
gauge.

Place the sample into the NMR magnet.
Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be
performed manually or automatically.

Tune and match the probe for the desired nucleus (*H or 13C).

o Data Acquisition:

o Set the appropriate acquisition parameters, including the number of scans, spectral width,

acquisition time, and relaxation delay.

o For 3C NMR, a larger number of scans is typically required due to the lower natural

abundance of the 13C isotope.

o Acquire the Free Induction Decay (FID).
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» Data Processing:

o

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

[¢]

Phase the spectrum to obtain pure absorption peaks.

[¢]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

o

Integrate the peaks in the *H NMR spectrum to determine the relative proton ratios.

Sample Preparation Data Acquisition Data Processing

Acquire FID —Ib{ Fourier Transform }—D{ Phase and Calibrate }—D{ Analyze Spectrum

Click to download full resolution via product page
Figure 1: Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Data Presentation

Table 3: Predicted FT-IR Spectroscopic Data for 2-Amino-6-fluorobenzoic Acid

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b2376636?utm_src=pdf-body-img
https://www.benchchem.com/product/b2376636?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2376636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber ] ) ]
Vibrational Mode Functional Group Notes

(cm™)

3400-3200 N-H Stretch Primary Amine (-NHz) Predicted, two bands
Carboxylic Acid (- ]

3300-2500 O-H Stretch Predicted, broad band
COOH)
Carboxylic Acid (-

~1700 C=0 Stretch Predicted
COOH)

~1620 N-H Bend Primary Amine (-NHz2) Predicted

1600-1450 C=C Stretch Aromatic Ring Predicted
Carboxylic Acid (- )

~1300 C-O Stretch Predicted
COOH)

~1250 C-N Stretch Aryl Amine Predicted

~1100 C-F Stretch Aryl Fluoride Predicted

Note: A detailed experimental IR peak list for 2-Amino-6-fluorobenzoic acid is not readily
available. The predicted values are based on characteristic group frequencies.

Experimental Protocols

A common method for obtaining an IR spectrum of a solid sample is the KBr pellet technique or
using an Attenuated Total Reflectance (ATR) accessory.

KBr Pellet Method:
e Sample Preparation:

o Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle.

o The mixture should be a fine, homogeneous powder.

o Transfer the powder to a pellet press.
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o Apply pressure to form a thin, transparent or translucent pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.
o Record a background spectrum of the empty sample compartment.

o Record the sample spectrum over the desired wavenumber range (typically 4000-400
cm1).

ATR Method:
e Sample Preparation:
o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the ATR's pressure arm to ensure good contact between the sample
and the crystal.

o Data Acquisition:
o Record a background spectrum with the clean, empty ATR crystal.

o Record the sample spectrum.

Sample Preparation (KBr) Data Acquisition Data Analysis

Record Sample Identify Functional
Spectrum Group Peaks

Grind Sample
with KBr

Press into Pellet Record Background

Click to download full resolution via product page

Figure 2: Experimental workflow for IR spectroscopy (KBr pellet method).

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity and structure.

Data Presentation

Table 4: Predicted Mass Spectrometry Data for 2-Amino-6-fluorobenzoic Acid

miz Assignment Notes

155 [M]* Molecular lon

138 [M - OH]* Loss of hydroxyl radical
110 [M - COOH]* Loss of carboxyl group

Note: Experimental mass spectrometry data for 2-Amino-6-fluorobenzoic acid is not readily
available. The predicted fragmentation is based on the common fragmentation patterns of

benzoic acids and aromatic amines.

Experimental Protocols

A general protocol for obtaining a mass spectrum of a solid organic compound is as follows:
e Sample Preparation:

o Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol,

acetonitrile).
o The concentration should be in the range of 1-10 pg/mL.
o The solution should be free of any particulate matter.
e |onization:
o Introduce the sample solution into the mass spectrometer.

o Common ionization techniques for such molecules include Electrospray lonization (ESI) or
Electron Impact (El). ESI is a soft ionization technique that often preserves the molecular
ion, while El is a harder technique that can induce more fragmentation.
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e Mass Analysis:

o The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

e Detection:

o The separated ions are detected, and a mass spectrum is generated, which is a plot of ion

intensity versus m/z.

Sample Preparation Mass Spectrometry Data Analysis

Dissolve Sample o . . Identify Molecular lon
in Volatile Solvent lonization (e.g., ESI) Mass Analysis Detection Generate Mass Spectrum and Fragments
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-6-fluorobenzoic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2376636#spectroscopic-data-of-2-amino-6-
fluorobenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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